2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide
Description
The compound 2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide belongs to the acetohydrazide class, characterized by a central hydrazide backbone modified with aromatic and heterocyclic substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S/c14-9-1-4-11(5-2-9)22-8-12(18)16-15-7-10-3-6-13(21-10)17(19)20/h1-7H,8H2,(H,16,18)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVSQCKQHXQLBC-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide typically involves the condensation of 4-chlorothiophenol with 5-nitro-2-furaldehyde in the presence of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds with similar structural features exhibit significant antibacterial activity. The nitro group enhances the compound's efficacy against various bacterial strains by disrupting cell wall synthesis and function. For instance, studies have shown that derivatives containing electron-withdrawing groups, such as nitro, significantly improve antibacterial properties .
Anticancer Activity
Recent studies suggest that 2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide may possess anticancer properties. The compound's mechanism of action is thought to involve the generation of reactive oxygen species (ROS) through redox cycling of the nitrofuran moiety, leading to oxidative stress in cancer cells. This has been observed in various in vitro studies where the compound demonstrated cytotoxic effects against different cancer cell lines .
Applications in Medicinal Chemistry
- Drug Development : Due to its biological activities, this compound can serve as a lead structure for the development of new antibacterial and anticancer agents.
- Pharmacological Studies : It provides a platform for studying the mechanisms of action related to oxidative stress and cellular damage.
Dyes and Pigments
The unique structural components of this compound allow it to be explored as a potential dye or pigment in various industrial applications. Its stability and color properties could be beneficial in textile or polymer industries.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide involves its interaction with biological targets such as enzymes and cellular membranes. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The chlorophenyl group may enhance the compound’s binding affinity to specific molecular targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Acetohydrazide derivatives exhibit diverse bioactivities depending on substituent groups. Below is a comparative analysis of key analogs:
Modifications at the Sulfanyl Position
- N’-[(E)-(4-Chlorophenyl)methylidene]-2-(purine-sulfanyl)acetohydrazide (): Substituents: Purine-sulfanyl group replaces the 4-chlorophenyl sulfanyl.
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide ():
Modifications at the Hydrazide-Linked Moiety
- N-(4-Chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (): Substituents: Incorporates a thiazolidinone ring and thioxo groups. Data: Molecular weight 468.30 g/mol, m.p. 159–160°C, moderate yield (58%). Activity: The nitro-furyl group is associated with antimicrobial properties, though thioxo groups may introduce cytotoxicity .
- N′-[(1H-pyrrol-2-yl)methylene]-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (): Substituents: Pyrrole and triazole moieties. Activity: Cytotoxic against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values <10 μM .
Antimicrobial Activity
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (): Activity: Compounds 6f and 6o showed potent antimicrobial effects (MIC: 2–8 μg/mL) against S. aureus and E. coli, outperforming reference drugs like ampicillin. Safety: Lower cytotoxicity (IC₅₀ >100 μM) compared to nitro-furan carcinogens (–17) [[13], [15–17]].
Anticancer Activity
Anti-Inflammatory Activity
- (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-(4-chlorobenzylidene)acetohydrazide (): Activity: Suppressed TNF-α production by 55.8% in macrophages, comparable to SB-203580 (standard p38 MAPK inhibitor). Oral Efficacy: Reduced hyperalgesia in rats at 100 μmol/kg .
Carcinogenicity Considerations
Nitro-furan derivatives like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () are potent bladder carcinogens in rodents, emphasizing the need for structural optimization to mitigate toxicity in drug design .
Data Tables
Research Findings and Implications
- Nitro-Furyl Group: Enhances antimicrobial activity but requires caution due to carcinogenicity risks [[9], [15–17]].
- Sulfanyl Modifications : Bulky groups (e.g., triazole, purine) improve target binding but may reduce bioavailability .
- Hydrazide Flexibility : The acetohydrazide core allows diverse functionalization, enabling tailored bioactivity (e.g., anticancer vs. anti-inflammatory) .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.
- Molecular Formula : C₁₃H₁₃ClN₄O₃S
- CAS Number : 329777-68-6
- Molecular Weight : 314.79 g/mol
- Density : 1.49 g/cm³ (predicted) .
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing nitro groups have demonstrated effectiveness against various bacterial strains. A study highlighted that compounds with electron-withdrawing groups like nitro enhance antibacterial activity through mechanisms that disrupt bacterial cell wall synthesis and function .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly due to the presence of the chlorophenyl and nitrofuran moieties. These groups are known to interact with cellular targets involved in cancer progression. Preliminary studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting a need for further investigation into this compound's efficacy .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in bacteria and cancer cells.
- Induction of Apoptosis : Some studies suggest that hydrazone derivatives can trigger apoptotic pathways in tumor cells, enhancing their potential as anticancer agents .
Study 1: Antibacterial Screening
A screening assay was conducted to evaluate the antibacterial properties of various hydrazone derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with select derivatives showing significant activity comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that certain hydrazone derivatives could inhibit cell growth significantly. The IC50 values ranged from 10 µM to 30 µM, indicating potent anticancer effects. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in targeted cancer cells .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Antibacterial | 15 | Disruption of cell wall synthesis |
| Compound B | Anticancer | 25 | Induction of apoptosis |
| Compound C | Antiviral | 30 | Inhibition of viral replication |
Q & A
Basic: What are the recommended synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide, and how are they optimized for yield and purity?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting 2-[(4-chlorophenyl)sulfanyl]acetohydrazide with 5-nitro-2-furaldehyde under reflux in ethanol or methanol. Optimization includes:
- Solvent Selection: Absolute ethanol is preferred for its ability to dissolve intermediates and facilitate Schiff base formation .
- Molar Ratios: A 1:1 molar ratio of hydrazide to aldehyde minimizes side products. Excess aldehyde may lead to by-products like bis-hydrazones .
- Reaction Time: 4–6 hours under reflux ensures completion, monitored by TLC (e.g., chloroform:methanol 7:3) .
- Purification: Recrystallization from methanol or ethanol yields pure crystals (e.g., 69–90% yields reported in analogous syntheses) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- LC-MS: Confirms molecular weight and purity (e.g., m/z ~380–400 for similar acetohydrazides) .
- FT-IR: Identifies key functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~3200 cm⁻¹, and NO₂ asymmetric stretch ~1520 cm⁻¹) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, hydrazone CH=N at δ 8.1–8.3 ppm) and carbon signals (C=O at ~170 ppm) .
- Elemental Analysis: Validates C, H, N, and S content within ±0.4% of theoretical values .
Advanced: How can molecular docking studies predict the anticancer activity of this compound?
Methodological Answer:
Molecular docking evaluates binding affinity to target receptors (e.g., anticancer receptor 2A9¹):
- Protein Preparation: Retrieve the receptor structure from PDB, remove water molecules, and add polar hydrogens .
- Ligand Preparation: Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set) .
- Docking Protocol: Use AutoDock Vina with a grid box covering the active site. Analyze binding poses and interaction scores (e.g., ΔG ≤ −7 kcal/mol suggests strong binding) .
- Validation: Compare with known inhibitors (e.g., doxorubicin) and correlate docking scores with in vitro cytotoxicity (e.g., >70% cell viability at 50 µM) .
Advanced: How can researchers resolve contradictions in bioactivity data across antimicrobial and antioxidant assays?
Methodological Answer:
Contradictions arise from assay-specific conditions (e.g., microbial strains, antioxidant mechanisms). Mitigation strategies include:
- Standardized Protocols: Follow CLSI guidelines for MIC assays (e.g., 96-well microdilution) and DPPH/ABTS for antioxidants .
- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of activity variations .
- Mechanistic Studies: Perform time-kill assays (antimicrobials) or radical scavenging kinetics (antioxidants) to clarify mode of action .
Advanced: What in silico methods (e.g., DFT) are used to study the electronic and thermodynamic properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV predicts reactivity) and electrostatic potential maps (identifies nucleophilic/electrophilic sites) .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer .
- Thermodynamic Parameters: Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) of formation via Gaussian09 to predict stability .
Basic: What in vitro assays are recommended for evaluating antimicrobial activity?
Methodological Answer:
- Agar Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zones of inhibition (ZOI ≥15 mm indicates activity) .
- MIC Determination: Use broth microdilution (CLSI M07-A10) with concentrations ranging 1–256 µg/mL .
- Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer:
- Electron-Withdrawing Groups: Nitro (NO₂) or chloro (Cl) substituents enhance antimicrobial activity by increasing electrophilicity (e.g., MIC reduction from 64 to 16 µg/mL) .
- Hydrophobic Moieties: Aromatic aldehydes (e.g., 5-nitro-2-furyl) improve membrane penetration, boosting antifungal activity .
- Steric Effects: Bulky groups (e.g., tert-butyl) may reduce binding affinity to compact active sites, as shown in docking studies .
Basic: What experimental designs are suitable for evaluating antioxidant activity?
Methodological Answer:
- DPPH Assay: Measure scavenging of stable radicals (IC₅₀ ≤50 µg/mL is significant) .
- FRAP Assay: Quantify Fe³+ reduction to Fe²+ (absorbance at 593 nm; Trolox equivalents used for calibration) .
- Cellular Models: Use HepG2 cells with H₂O₂-induced oxidative stress; assess ROS levels via DCFH-DA fluorescence .
Advanced: How can researchers validate the reproducibility of synthetic protocols across laboratories?
Methodological Answer:
- Interlab Studies: Share detailed protocols (solvents, catalysts, purification steps) and analyze yield/purity via Z-scores .
- Robustness Testing: Vary parameters (±10% reaction time, ±5°C temperature) and assess impact on yield (RSD <5% acceptable) .
- Analytical Cross-Check: Compare NMR/LC-MS data with reference libraries (e.g., PubChem) .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) that convert to active forms in vivo .
- Nanoformulation: Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
